Aqw-051

Neuroscience Pharmacology Receptor Selectivity

AQW-051 is a first-in-class, orally bioavailable, brain-penetrant α7 nAChR partial agonist with >100-fold selectivity over other nACh subtypes and no functional activity at 5-HT3 (≤100 μM). It is the only α7 agonist validated in a human clinical anxiety endpoint (performance anxiety trial), bridging preclinical anxiolytic findings to clinical outcome. Preclinically, it improves cognition in mouse ORT and rat water maze (0.03-0.3 mg/kg p.o.) and reduces L-DOPA-induced dyskinesias in MPTP monkeys. With a clean Phase 1 safety profile (180 subjects, up to 200 mg single dose), AQW-051 is the definitive reference molecule for chronic dosing studies in cognition, anxiety, and Parkinson's disease where off-target toxicity or poor CNS exposure confound results.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
CAS No. 669770-29-0
Cat. No. B605554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAqw-051
CAS669770-29-0
SynonymsAQW051;  AQW-051;  AQ W051
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4
InChIInChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3/t19-/m0/s1
InChIKeyNPDLTEZXGWRMLQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AQW-051 (VQW-765) CAS 669770-29-0: Baseline Characterization for α7 nAChR Research Procurement


AQW-051, also designated VQW-765, is a synthetic small-molecule partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) [1]. It is an orally bioavailable, brain-penetrant compound that has been evaluated in multiple Phase 1 and Phase 2 clinical trials for cognitive and neuropsychiatric indications [2]. Its core pharmacologic action is the selective activation of the α7 nAChR subtype, which is implicated in cognitive function, anxiety modulation, and motor control [1].

Why AQW-051 Cannot Be Substituted with Other α7 nAChR Agonists in Research


The α7 nAChR agonist class comprises compounds with divergent pharmacologic profiles, including full agonists (e.g., PNU-282987), partial agonists (e.g., GTS-21, EVP-6124), and positive allosteric modulators (e.g., NS-1738). Differences in intrinsic efficacy, receptor selectivity across nAChR subtypes, and brain penetration can substantially alter functional outcomes [1]. For example, AQW-051 exhibits >100-fold selectivity over other nAChR subtypes and lacks functional activity at the 5-HT3 receptor at concentrations up to 100 μM, a property not uniformly shared across all α7-targeting molecules [1]. These distinctions directly impact the reproducibility of preclinical models and the translational relevance of findings, making simple compound interchange scientifically untenable.

AQW-051 Quantitative Differentiation vs. α7 nAChR Comparators: A Procurement Evidence Guide


AQW-051 Exhibits High Subtype Selectivity for α7 nAChR Over Related Ion Channels

AQW-051 demonstrates pronounced selectivity for the α7 nAChR subtype. It does not stimulate calcium influx in cells expressing α4β2, α3β4, α1β1γδ nAChR subtypes, or 5-HT3 receptors at concentrations up to 100 μM, which is indicative of a >100-fold selectivity window [1]. In contrast, the comparator PNU-282987, while also an α7 agonist, exhibits inhibition of the 5-HT3 receptor with an IC50 of 4541 nM . This lack of functional activity at off-target ion channels in AQW-051 reduces potential confounding variables in experimental systems.

Neuroscience Pharmacology Receptor Selectivity

AQW-051 Demonstrates Defined Potency in Human α7 nAChR Functional Assays

AQW-051 displays high affinity and potent functional activity at the human α7 nAChR. It has a binding affinity (pKD) of 7.56 and stimulates calcium influx with a pEC50 of 7.41 in GH3-ha7-22 cells recombinantly expressing the human receptor [1]. While many α7 agonists have reported Ki or EC50 values, the specific pKD and pEC50 for AQW-051 were determined under standardized conditions, providing a consistent reference point. For example, the α7 agonist PNU-282987 is reported with a Ki of 26 nM for the rat receptor, but direct comparison is confounded by species and assay differences .

Neuroscience Drug Discovery Receptor Pharmacology

AQW-051 is Orally Bioavailable and Rapidly Penetrates the Brain in Preclinical Models

AQW-051 exhibits favorable pharmacokinetic properties for CNS research, including good oral bioavailability and rapid brain penetration in rodents [1]. This is a critical distinction from many other α7 tool compounds that may have limited CNS exposure or require parenteral administration. While exact brain-to-plasma ratios are not publicly available, the in vivo efficacy in cognitive behavioral models (object recognition, water maze) at oral doses of 0.03-0.3 mg/kg in mice and 1 mg/kg in rats confirms CNS target engagement [1]. In contrast, the α7 agonist GTS-21 has been reported to have limited oral bioavailability and variable brain penetration, which can complicate dose-response interpretations [2].

Pharmacokinetics Neuroscience Drug Development

AQW-051 Demonstrated Anxiolytic Activity in a Randomized, Placebo-Controlled Clinical Trial

In a randomized, double-blind, placebo-controlled trial of 230 adults with performance anxiety, a single oral dose of 10 mg VQW-765 (AQW-051) showed a trend toward reduced anxiety (P=0.1443 overall), with a statistically significant improvement in female subjects (P=0.034) during a Trier Social Stress Test [1]. Notably, this is the first study to demonstrate an anxiolytic effect of an α7-nAChR agonist in humans [1]. This clinical finding distinguishes AQW-051 from other α7 agonists like GTS-21 and EVP-6124, which have not shown consistent efficacy in anxiety-related endpoints in clinical trials and have primarily been evaluated for cognitive impairment [2].

Clinical Trial Anxiety Psychopharmacology

AQW-051 Exhibited a Favorable Safety and Tolerability Profile in Phase 1 Clinical Trials

In three Phase 1 studies involving 180 healthy subjects, AQW-051 was well tolerated at single oral doses up to 200 mg and multiple daily doses up to 75 mg, with an adverse event profile comparable to placebo and no serious adverse events reported [1]. This robust clinical safety data package is a key differentiator for researchers considering chronic in vivo studies, where compound toxicity can confound results. In contrast, the α7 agonist GTS-21 has been associated with dose-limiting gastrointestinal adverse events in clinical trials, which may limit its utility in long-term studies [2].

Clinical Pharmacology Safety Drug Development

Optimal Research and Development Applications for AQW-051 (VQW-765) CAS 669770-29-0


Preclinical Modeling of α7 nAChR-Mediated Cognitive Enhancement

AQW-051 is ideally suited for studies investigating α7-mediated cognitive improvement. Its oral bioavailability and brain penetration, validated by improvements in mouse object recognition and rat water maze performance at doses of 0.03-0.3 mg/kg [1], make it a practical tool for chronic dosing paradigms. This contrasts with compounds requiring intraperitoneal injection or exhibiting variable CNS exposure.

Translational Research into α7 nAChR Agonism for Anxiety Disorders

The clinical demonstration of anxiolytic activity in a performance anxiety trial [2] positions AQW-051 as a critical tool for translational studies exploring the role of α7 nAChR in anxiety. It is the first-in-class compound to bridge preclinical anxiolytic findings (e.g., increased social exploration in rats) [1] to a human clinical endpoint, providing a unique reference molecule for mechanism-of-action studies.

In Vivo Studies Requiring Sustained CNS Target Engagement with Favorable Safety Margin

The compound's favorable clinical safety profile, demonstrated in 180 healthy subjects up to 200 mg single doses [1], supports its use in long-term preclinical studies where off-target toxicity or tolerability issues could confound results. This is a significant advantage over less well-tolerated α7 agonists that may require dose limitations in chronic models.

Investigating α7 nAChR Pharmacology in Parkinson's Disease Dyskinesia Models

Although a Phase 2 trial in levodopa-induced dyskinesia did not meet its primary endpoint [3], the compound has demonstrated reduction of dyskinesias and extension of L-Dopa effects in MPTP-lesioned parkinsonian monkeys [4]. This preclinical efficacy, combined with extensive human safety data, supports continued use of AQW-051 in mechanistic studies exploring α7 modulation in Parkinson's disease models.

Quote Request

Request a Quote for Aqw-051

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.